![molecular formula C5H12N2O3 B1329720 3,3-bis(2-hydroxyethyl)urea CAS No. 23270-55-5](/img/structure/B1329720.png)
3,3-bis(2-hydroxyethyl)urea
Overview
Description
3,3-bis(2-hydroxyethyl)urea, also known as N,N’-bis(2-hydroxyethyl)urea, is an organic compound with the molecular formula C5H12N2O3. It is a derivative of urea, where two hydrogen atoms are replaced by 2-hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-bis(2-hydroxyethyl)urea can be synthesized through the reaction of urea with ethylene oxide or ethylene glycol. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
Urea+2Ethylene Oxide→N,N’-bis(2-hydroxyethyl)urea
Alternatively, the compound can be prepared by reacting urea with ethylene glycol in the presence of a catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of urea, 1,1-bis(2-hydroxyethyl)- involves the use of large-scale reactors where urea and ethylene oxide or ethylene glycol are combined under controlled conditions. The reaction is typically carried out at temperatures ranging from 80°C to 100°C, with the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 3,3-bis(2-hydroxyethyl)urea serves as:
- Reagent in Organic Synthesis : It acts as a building block for synthesizing more complex molecules.
- Solubilizing Agent : Its high solubility makes it useful for reactions requiring aqueous environments.
Biology
In biological research, this compound is utilized for:
- Protein Studies : It is employed in biochemical studies to investigate protein denaturation and stabilization. Its ability to form hydrogen bonds allows it to influence protein structure and activity.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit varying degrees of antitumor activity. For example, structural modifications have been shown to affect therapeutic effectiveness significantly.
Medicine
In medical applications, this compound is recognized for:
- Dermatological Use : It is incorporated into formulations aimed at enhancing skin hydration and barrier function. Its moisturizing properties make it beneficial for treating dry skin conditions.
- Pharmaceutical Development : The compound is explored as a stabilizing agent in drug formulations where protein integrity is crucial.
Industry
In industrial applications, this compound is utilized for:
- Production of Resins and Plastics : It serves as a component in the manufacturing of various polymers.
- Corrosion Inhibitor : Its properties help prevent corrosion in metal surfaces.
Antitumor Activity
Research has shown that certain structural modifications of compounds related to this compound can lead to significant differences in antitumor activity. For instance, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea demonstrated reduced effectiveness compared to its isomeric counterparts.
Genotoxicity Studies
Genotoxicity assessments indicate a favorable safety profile for this compound. In vitro studies using bacterial assays showed no mutagenic effects under various concentrations. In vivo studies revealed no significant toxicity at doses up to 2000 mg/kg body weight.
Mechanism of Action
The mechanism of action of urea, 1,1-bis(2-hydroxyethyl)- involves its ability to form hydrogen bonds with various molecular targets. This property allows it to interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The compound can stabilize or destabilize proteins by disrupting hydrogen bonding networks, leading to changes in protein folding and activity.
Comparison with Similar Compounds
Similar Compounds
Urea: The simplest diamide of carbonic acid, used in fertilizers and pharmaceuticals.
N,N’-dimethylurea: A derivative of urea with two methyl groups, used in organic synthesis.
N,N’-diethylurea: Another urea derivative with two ethyl groups, used in various chemical applications.
Uniqueness
3,3-bis(2-hydroxyethyl)urea is unique due to the presence of two hydroxyethyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and strong intermolecular interactions.
Biological Activity
Overview
3,3-bis(2-hydroxyethyl)urea, also known as N,N'-bis(2-hydroxyethyl)urea, is an organic compound characterized by its unique structure that includes two hydroxyethyl groups attached to a urea backbone. This configuration enhances its solubility in water and its ability to form hydrogen bonds, making it significant in various biological and industrial applications. Its molecular formula is CHNO and it has garnered attention for its potential therapeutic uses, particularly in dermatology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding. This interaction can influence protein structure and function, leading to stabilization or destabilization of proteins. The compound's properties allow it to act as a denaturant or stabilizer in biochemical studies, which is crucial for understanding protein folding and activity.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antitumor activity. For instance, related compounds such as chloroethylnitrosoureas demonstrate significant differences in their therapeutic effectiveness based on their structural modifications. A comparative study highlighted that 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea showed reduced antitumor activity compared to its isomeric counterparts, suggesting that structural nuances profoundly affect biological outcomes .
Genotoxicity Studies
Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using bacterial assays (Ames test) revealed no mutagenic effects under various concentrations, indicating a favorable safety profile for this compound . Additionally, in vivo studies involving mammalian models have shown no significant toxicity at doses up to 2000 mg/kg body weight, reinforcing its potential as a safe therapeutic agent .
Clinical Applications
- Dermatological Use : this compound has been incorporated into formulations aimed at enhancing skin hydration and barrier function. Its moisturizing properties make it beneficial in treating dry skin conditions and improving the overall texture of the skin.
- Pharmaceutical Development : The compound is being explored as a building block for synthesizing more complex molecules in drug development. Its ability to stabilize proteins makes it a candidate for use in formulations where protein integrity is crucial.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Safety Profile |
---|---|---|---|
This compound | Urea Derivative | Moderate antitumor activity | Low toxicity; non-mutagenic |
N,N'-dimethylurea | Urea Derivative | Used in organic synthesis | Moderate toxicity |
N,N'-diethylurea | Urea Derivative | Various chemical applications | Moderate toxicity |
Properties
IUPAC Name |
1,1-bis(2-hydroxyethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMXKMPREFOYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177841 | |
Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23270-55-5 | |
Record name | N,N-Bis-(2-Hydroxyethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23270-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis-(2-hydroxyethyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023270555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159060 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(2-hydroxyethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS-(2-HYDROXYETHYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SG99BKT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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